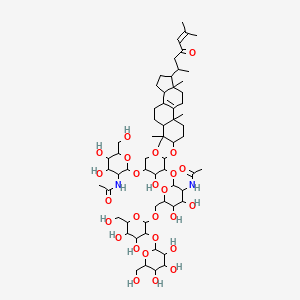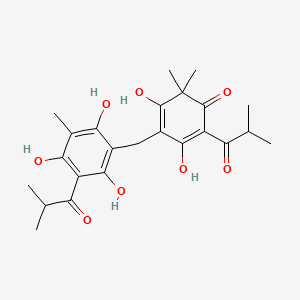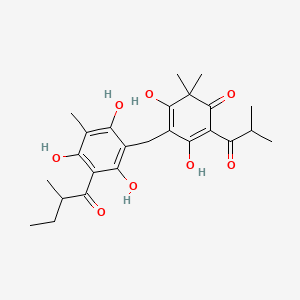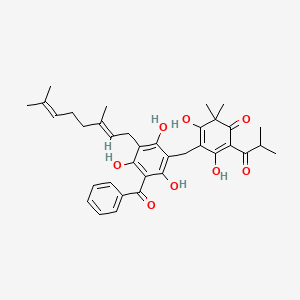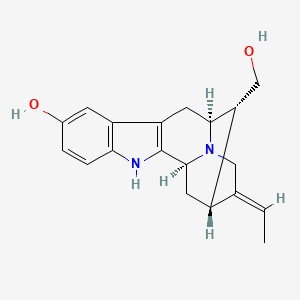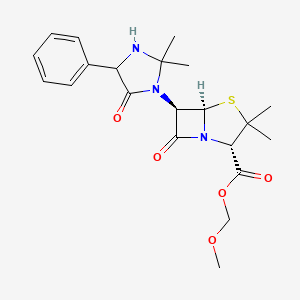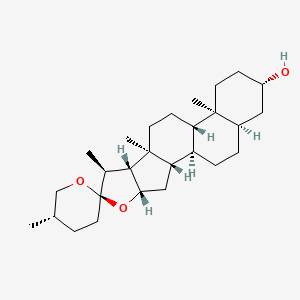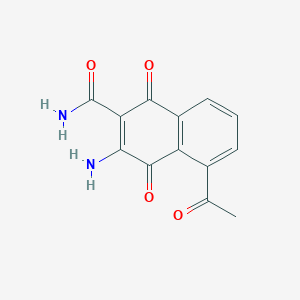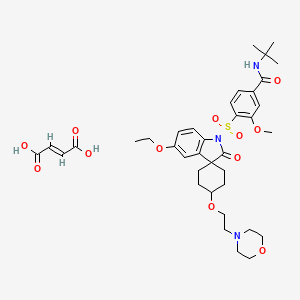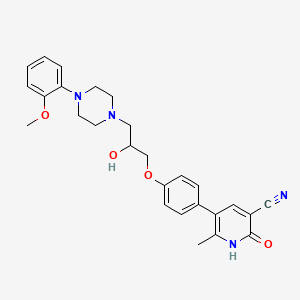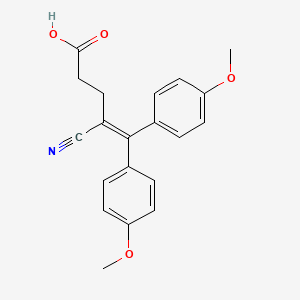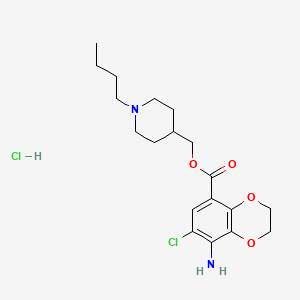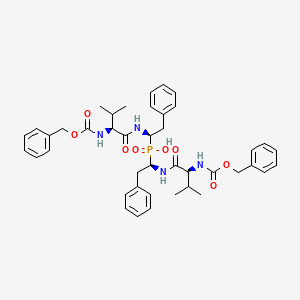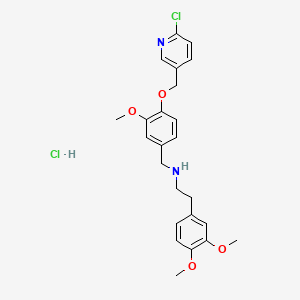
SBE13 hydrochloride
Übersicht
Beschreibung
SBE13 hydrochloride is a cell-permeable highly potent polo-like kinase (Plk1) inhibitor that targets the inactive conformation of the kinase . It does not affect the activity of Plk2, Plk3, or Aurora A kinases .
Molecular Structure Analysis
The empirical formula of SBE13 hydrochloride is C24H27ClN2O4·HCl . Its molecular weight is 479.40 . The SMILES string representation is Cl.COc1ccc(CCNCc2ccc(OCc3ccc(Cl)nc3)c(OC)c2)cc1OC .Chemical Reactions Analysis
SBE13 hydrochloride is a potent and selective PLK1 inhibitor with an IC50 of 200 pM . It shows over 4000-fold selectivity over Aurora A kinase, Plk2, and Plk3 .Physical And Chemical Properties Analysis
SBE13 hydrochloride is a solid substance . It has a light yellow to yellow color . It is soluble in DMSO at a concentration of ≥17 mg/mL . It should be stored at a temperature of 2-8°C .Wissenschaftliche Forschungsanwendungen
Scientific Field
- Incubation Time: Cells are treated with SBE13 for up to 72 hours. Results Summary: SBE13 reduces cell proliferation in various cancer cell lines and induces G2/M arrest followed by apoptosis .
Cell Cycle Studies
Scientific Field
- Analysis: The kinase activity is measured using radiolabeled ATP and substrates specific to Plk1. Results Summary: SBE13 does not affect the activity of Plk2, Plk3, or Aurora A kinases, highlighting its selectivity for Plk1 .
Apoptosis Induction
Scientific Field
- Combination Treatments: SBE13 is combined with other compounds like Enzastaurin to enhance apoptotic induction in HCT116 (p53-/-) cells. Results Summary: The combination of SBE13 with Enzastaurin synergistically reduces cell proliferation and enhances apoptosis induction .
Drug Resistance Studies
Scientific Field
- Drug Treatments: Cells are treated with SBE13 alone or in combination with other Plk1 inhibitors to assess resistance patterns. Results Summary: Findings contribute to the development of strategies to overcome drug resistance in cancer therapy .
Signal Transduction Pathways
Scientific Field
- Cell Signaling Studies: SBE13 is used to perturb Plk1 activity and observe downstream effects on signaling pathways. Results Summary: SBE13’s inhibition of Plk1 affects various signaling pathways, providing insights into the cellular functions regulated by Plk1 .
Developmental Biology
Scientific Field
- Embryonic Studies: SBE13 is applied to embryonic cell cultures to study the impact of Plk1 inhibition on development. Results Summary: Results from these studies contribute to understanding the importance of Plk1 in developmental processes .
Autophagy Induction
Scientific Field
- Assays: Autophagic flux is monitored using LC3-II conversion or p62 degradation. Results Summary: SBE13 hydrochloride induces autophagy in cancer cells, which can be quantified by an increase in autophagic vesicles .
Neurodegenerative Disease Models
Scientific Field
- Behavioral Assays: Conducted to assess cognitive and motor functions. Results Summary: SBE13 hydrochloride may alter the progression of neurodegenerative disease symptoms in model organisms .
Kinase Selectivity Profiling
Scientific Field
- Binding Assays: Employed to assess the binding affinity of SBE13 hydrochloride to different kinases. Results Summary: SBE13 hydrochloride exhibits high selectivity for Plk1 over other kinases like Plk2 and Plk3 .
Mitotic Arrest Studies
Scientific Field
- Microscopy: To observe mitotic spindle formation and chromosome alignment. Results Summary: Treatment with SBE13 hydrochloride leads to an accumulation of cells in the G2/M phase, indicating mitotic arrest .
Anti-Angiogenic Therapy
Scientific Field
- In Vivo Models: To evaluate the effect on tumor vasculature. Results Summary: SBE13 hydrochloride shows potential as an anti-angiogenic compound, reducing the formation of new blood vessels in tumors .
Chemotherapy Sensitization
Scientific Field
- Cytotoxicity Assays: To measure the efficacy of combination treatments. Results Summary: SBE13 hydrochloride enhances the sensitivity of cancer cells to certain chemotherapy drugs, potentially improving treatment outcomes .
Targeted Therapy for Overexpressed Plk1 in Tumors
Scientific Field
- Assays: Cell viability and proliferation assays are conducted post-treatment. Results Summary: SBE13 hydrochloride shows efficacy in reducing tumor cell viability by targeting overexpressed Plk1 .
Study of Mitotic Spindle Formation
Scientific Field
- Microscopy: Cells are treated with SBE13 and observed under a microscope to assess spindle formation. Results Summary: SBE13 treatment disrupts normal spindle formation, leading to mitotic arrest .
Research on Plk1 as a Prognostic Marker in Cancer
Scientific Field
- Biomarker Analysis: Plk1 levels are measured before and after treatment with SBE13. Results Summary: High Plk1 levels correlate with poor prognosis, and SBE13 hydrochloride treatment reduces Plk1 activity .
Understanding Plk1’s Role in DNA Damage Response
Scientific Field
- Assays: Comet assays and γ-H2AX foci formation assays are used to assess DNA damage and repair. Results Summary: SBE13 hydrochloride treatment modulates the DNA damage response, implicating Plk1 in repair mechanisms .
Screening for Plk1 Inhibitors in Drug Discovery
Scientific Field
- High-Throughput Screening: SBE13 is used in comparison with other potential Plk1 inhibitors. Results Summary: SBE13 hydrochloride’s efficacy sets a benchmark for new Plk1 inhibitor discovery .
Investigating Plk1’s Role in Cell Senescence
Scientific Field
Safety And Hazards
Zukünftige Richtungen
SBE13 hydrochloride has shown significant potential in reducing cell proliferation and inducing apoptosis in HeLa cells . It has also been found to reduce pRb staining in primary cells, indicating a G0/G1 arrest . These findings suggest that SBE13 hydrochloride could have potential applications in cancer therapeutics .
Eigenschaften
IUPAC Name |
N-[[4-[(6-chloropyridin-3-yl)methoxy]-3-methoxyphenyl]methyl]-2-(3,4-dimethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN2O4.ClH/c1-28-20-7-4-17(12-22(20)29-2)10-11-26-14-18-5-8-21(23(13-18)30-3)31-16-19-6-9-24(25)27-15-19;/h4-9,12-13,15,26H,10-11,14,16H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBGSVDJLQQXEGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNCC2=CC(=C(C=C2)OCC3=CN=C(C=C3)Cl)OC)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28Cl2N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10474576 | |
| Record name | N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
479.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SBE13 hydrochloride | |
CAS RN |
1052532-15-6 | |
| Record name | N-({4-[(6-Chloropyridin-3-yl)methoxy]-3-methoxyphenyl}methyl)-2-(3,4-dimethoxyphenyl)ethan-1-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10474576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1052532-15-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



